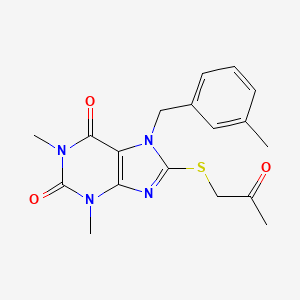

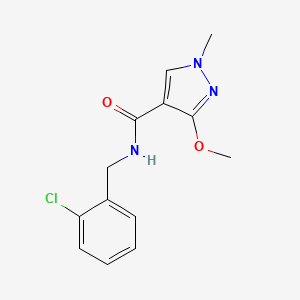

1-((1H-imidazol-4-yl)sulfonyl)-4-((5-chlorothiophen-2-yl)sulfonyl)-1,4-diazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((1H-imidazol-4-yl)sulfonyl)-4-((5-chlorothiophen-2-yl)sulfonyl)-1,4-diazepane is a synthetic compound that belongs to the class of diazepanes. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Aplicaciones Científicas De Investigación

Diazotransfer Reagents and Synthesis

Diazotransfer Reagents

Imidazole-1-sulfonyl azide hydrochloride has been highlighted as an efficient and shelf-stable diazotransfer reagent. It equals triflyl azide in its ability to act as a "diazo donor" for converting primary amines into azides and activated methylene substrates into diazo compounds. This reagent is notable for its preparation ease, large-scale synthesis from inexpensive materials, and shelf stability (Goddard-Borger & Stick, 2007).

Synthesis of Sulfonyl Azides

Imidazole-1-sulfonyl azide hydrogen sulfate has been presented as an efficient reagent for synthesizing sulfonyl azides from primary sulfonamides. This method does not require the addition of Cu salts, highlighting a simple and high-yielding approach for sulfonyl azides synthesis (Stevens, Sawant, & Odell, 2014).

Multicomponent Reactions and Catalysis

- Multicomponent Reactions: The compound 4-(1-Imidazolium) butane sulfonate has been identified as an excellent catalyst for synthesizing trisubstituted and tetrasubstituted imidazoles through a multicomponent condensation strategy. This highlights the compound's utility in facilitating high-yield syntheses under solvent-free conditions, emphasizing environmental friendliness and ease of product purification (Rahman et al., 2012).

Solid-Phase Synthesis

- Azido Solid Supports for Solid-Phase Synthesis: An efficient, standard, and copper-free method using imidazole-1-sulfonyl azide hydrochloride-based diazo-transfer has been applied to prepare azido resins. These resins are useful for conjugation using Click Chemistry, demonstrating the versatility of imidazole-1-sulfonyl azide derivatives in solid-phase synthesis applications (Castro et al., 2013).

Propiedades

IUPAC Name |

1-(5-chlorothiophen-2-yl)sulfonyl-4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN4O4S3/c13-10-2-3-12(22-10)24(20,21)17-5-1-4-16(6-7-17)23(18,19)11-8-14-9-15-11/h2-3,8-9H,1,4-7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPMWRZYLVXGPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)S(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN4O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1H-imidazol-4-yl)sulfonyl)-4-((5-chlorothiophen-2-yl)sulfonyl)-1,4-diazepane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 1-butyl-2-((3-chlorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2862404.png)

![1-(3-chlorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2862406.png)

![(3-Chlorophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2862414.png)

![N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}cyclohexanecarboxamide](/img/structure/B2862416.png)

![N-(4-isopropylphenyl)-3-methyl-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2862418.png)